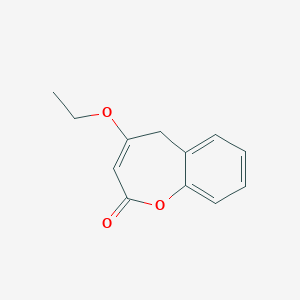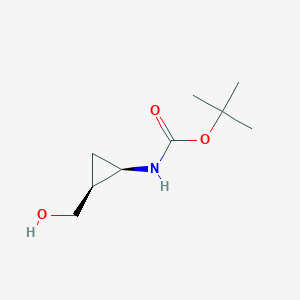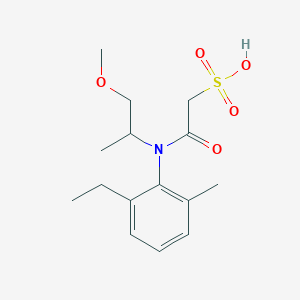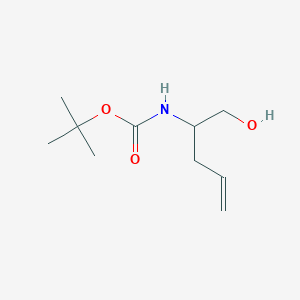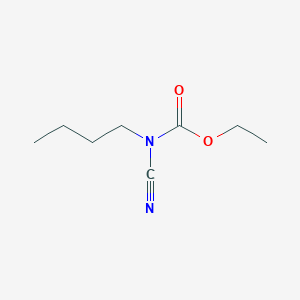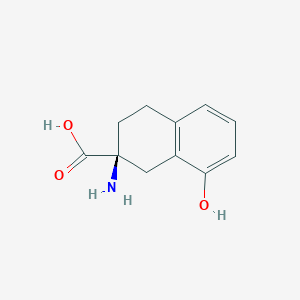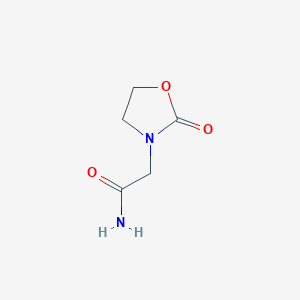
3-Carbamoylmethyloxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carbamoylmethyloxazolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Linezolid, a synthetic antibiotic that is used to treat infections caused by Gram-positive bacteria. However,
Mécanisme D'action
The mechanism of action of 3-Carbamoylmethyloxazolidin-2-one involves the inhibition of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the bacterial ribosome, preventing the formation of the initiation complex and inhibiting protein synthesis.
Effets Biochimiques Et Physiologiques
3-Carbamoylmethyloxazolidin-2-one has been shown to have minimal toxicity and side effects in humans. However, it can cause reversible myelosuppression, which is a reduction in the production of blood cells. This can lead to anemia, thrombocytopenia, and leukopenia.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Carbamoylmethyloxazolidin-2-one in lab experiments include its potent antibacterial, antiviral, and anticancer activity. It also has minimal toxicity and side effects in humans. However, its limitations include its high cost and limited availability.
Orientations Futures
There are several future directions for the scientific research of 3-Carbamoylmethyloxazolidin-2-one, including:
1. Development of New Antibiotics: 3-Carbamoylmethyloxazolidin-2-one could be used as a template for the development of new antibiotics that are effective against drug-resistant bacteria.
2. Treatment of Influenza: Further research could explore the potential of 3-Carbamoylmethyloxazolidin-2-one as a treatment for influenza infections.
3. Cancer Treatment: 3-Carbamoylmethyloxazolidin-2-one could be further studied as a potential treatment for various types of cancer.
4. Synthesis of New Analogues: The synthesis of new analogues of 3-Carbamoylmethyloxazolidin-2-one could lead to the discovery of compounds with improved activity and reduced toxicity.
Conclusion
In conclusion, 3-Carbamoylmethyloxazolidin-2-one is a chemical compound that has shown significant potential in various scientific research applications beyond its use as an antibiotic. Its potent antibacterial, antiviral, and anticancer activity make it a promising candidate for the development of new treatments for various diseases. Further research is needed to explore its full potential and to develop new analogues with improved activity and reduced toxicity.
Méthodes De Synthèse
The synthesis of 3-Carbamoylmethyloxazolidin-2-one involves the reaction of N-alkylated alpha-amino acid with an aldehyde or ketone. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then treated with an isocyanate to form the final product, 3-Carbamoylmethyloxazolidin-2-one.
Applications De Recherche Scientifique
3-Carbamoylmethyloxazolidin-2-one has shown potential in various scientific research applications, including:
1. Antibacterial Activity: 3-Carbamoylmethyloxazolidin-2-one has been shown to have potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This makes it a promising candidate for the development of new antibiotics.
2. Antiviral Activity: Recent studies have shown that 3-Carbamoylmethyloxazolidin-2-one has antiviral activity against influenza A and B viruses. This suggests that it could be used as a potential treatment for influenza infections.
3. Anticancer Activity: 3-Carbamoylmethyloxazolidin-2-one has been shown to have anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. This suggests that it could be used as a potential treatment for cancer.
Propriétés
Numéro CAS |
172514-86-2 |
|---|---|
Nom du produit |
3-Carbamoylmethyloxazolidin-2-one |
Formule moléculaire |
C5H8N2O3 |
Poids moléculaire |
144.13 g/mol |
Nom IUPAC |
2-(2-oxo-1,3-oxazolidin-3-yl)acetamide |
InChI |
InChI=1S/C5H8N2O3/c6-4(8)3-7-1-2-10-5(7)9/h1-3H2,(H2,6,8) |
Clé InChI |
BHTISVSGMUBLTE-UHFFFAOYSA-N |
SMILES |
C1COC(=O)N1CC(=O)N |
SMILES canonique |
C1COC(=O)N1CC(=O)N |
Autres numéros CAS |
172514-86-2 |
Synonymes |
3-Carbamoylmethyloxazolidin-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Fluoro-7-methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B63747.png)
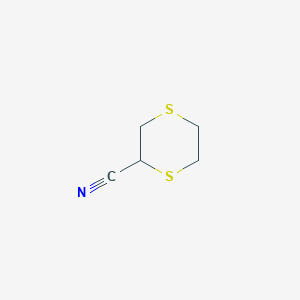
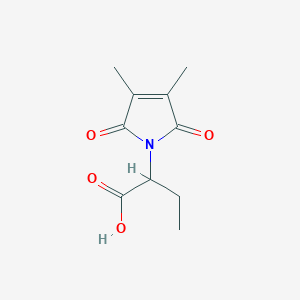
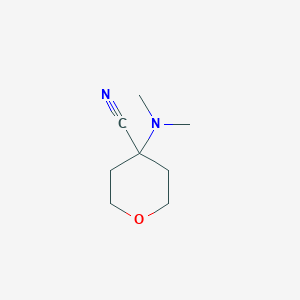
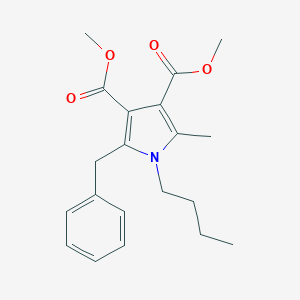
![N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine](/img/structure/B63755.png)
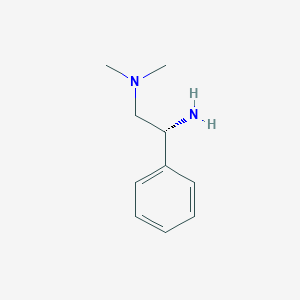
![1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI)](/img/structure/B63761.png)
